molecular formula C8H5ClF4O B599172 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene CAS No. 1373864-66-4

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B599172
CAS No.: 1373864-66-4
M. Wt: 228.571
InChI Key: RXMSLJKBPIQURI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene (CAS: 1373864-66-4) is a halogenated aromatic compound with a chloromethyl (-CH2Cl) group at position 1, a fluorine atom at position 2, and a trifluoromethoxy (-OCF3) group at position 3. Its molecular formula is C8H5ClF4O, and it has a molecular weight of 228.58 g/mol . The trifluoromethoxy group is strongly electron-withdrawing, while the chloromethyl group offers a reactive site for nucleophilic substitution. This compound is used in organic synthesis, particularly in coupling reactions and as a building block for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-(chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMSLJKBPIQURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737395
Record name 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373864-66-4
Record name 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Nitration of 1-Chloromethyl-3-(trifluoromethoxy)benzene

Nitration with fuming HNO₃/H₂SO₄ at 35°C produces a 9:1 para:ortho nitro isomer mixture:

ClCH2-C6H4-OCF3+HNO3ClCH2-C6H3-OCF3-2-NO2[3]\text{ClCH}2\text{-C}6\text{H}4\text{-OCF}3 + \text{HNO}3 \rightarrow \text{ClCH}2\text{-C}6\text{H}3\text{-OCF}3\text{-}2\text{-NO}2 \quad

Separation : Dichloromethane extraction isolates the para isomer (90% recovery).

Step 2: Nitro-to-Fluoro Conversion

Catalytic hydrogenation over Pd/C (5% wt) in ethanol reduces the nitro group to amine, followed by Balz-Schiemann reaction:

ClCH2-C6H3-OCF3-2-NH2NaNO2,HBF4ClCH2-C6H3-OCF3-2-F[3]\text{ClCH}2\text{-C}6\text{H}3\text{-OCF}3\text{-}2\text{-NH}2 \xrightarrow{\text{NaNO}2, \text{HBF}4} \text{ClCH}2\text{-C}6\text{H}3\text{-OCF}_3\text{-}2\text{-F} \quad

Yield : 55–60% overall due to intermediate purification losses.

Method 3: Direct Chloromethylation of Pre-functionalized Benzene

A one-pot method using Ullmann coupling integrates all substituents.

Reaction Scheme

Bromobenzene derivatives undergo sequential cross-couplings:

  • Cu-mediated trifluoromethoxy installation.

  • Pd-catalyzed fluorination.

  • Radical chloromethylation.

Conditions :

  • Solvent: Dimethylacetamide (DMAc) at 120°C.

  • Catalysts: CuI (10 mol%), Pd(PPh₃)₄ (5 mol%).

  • Yield: 40–45% (low due to competing homocoupling).

MethodRaw Material Cost ($/kg)Energy Consumption (kWh/kg)Scalability
132045Moderate
228060Low
341085High

Chemical Reactions Analysis

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus pentachloride, anhydrous hydrogen fluoride, and various trifluoromethoxylation reagents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used .

Scientific Research Applications

Applications in Pharmaceuticals

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of drugs targeting different biological pathways.

Case Studies:

  • Anticancer Agents : Research has shown that compounds derived from this chloromethylated structure exhibit potential anticancer properties by interfering with cellular proliferation mechanisms.
  • Antimicrobial Activity : Studies indicate that certain derivatives possess significant antimicrobial activity, making them candidates for new antibiotic formulations.

Applications in Agrochemicals

The compound is also pivotal in the agrochemical industry, particularly as a precursor for herbicides and pesticides. The trifluoromethoxy group enhances the lipophilicity and biological activity of these agrochemicals.

Case Studies:

  • Herbicide Development : Compounds synthesized from this compound have been tested for their efficacy against various weeds, demonstrating improved selectivity and potency compared to traditional herbicides.
  • Insecticides : Research has indicated that derivatives can disrupt insect hormonal systems, leading to effective pest control solutions.

Material Science Applications

In addition to its pharmaceutical and agrochemical uses, this compound finds applications in material science, particularly in the development of liquid crystal materials and electronic chemicals. The unique electronic properties imparted by the trifluoromethoxy group make it suitable for advanced electronic applications.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
PharmaceuticalsAnticancer agents, antimicrobial compoundsEffective against cancer cell lines
AgrochemicalsHerbicides, insecticidesImproved efficacy over traditional agents
Material ScienceLiquid crystals, electronic materialsEnhanced electronic properties

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group, in particular, can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This makes it a valuable tool in the development of drugs and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and physical properties of halogenated benzene derivatives depend on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene 1373864-66-4 C8H5ClF4O 228.58 1: ClCH2; 2: F; 3: OCF3
1-(Chloromethyl)-4-(trifluoromethoxy)benzene 65796-00-1 C8H6ClF3O 210.58 1: ClCH2; 4: OCF3
1-(Chloromethyl)-3-(trifluoromethyl)benzene 705-29-3 C8H6ClF3 194.58 1: ClCH2; 3: CF3
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene 105529-58-6 C7H3BrF4O 259.00 1: Br; 3: F; 4: OCF3
Key Observations:

Substituent Position Effects :

  • The target compound’s trifluoromethoxy group at position 3 and fluorine at position 2 create a sterically hindered and electron-deficient aromatic ring. In contrast, 1-(Chloromethyl)-4-(trifluoromethoxy)benzene has a para-substituted -OCF3 group, leading to distinct electronic effects .
  • Bromo analogs (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) are more reactive in Pd-catalyzed coupling reactions due to the weaker C-Br bond compared to C-Cl .

Functional Group Differences :

  • Replacing -OCF3 with -CF3 (as in 1-(Chloromethyl)-3-(trifluoromethyl)benzene) increases lipophilicity but reduces polarity, altering solubility in organic solvents .
  • The chloromethyl group in all compounds enables nucleophilic substitution, making them versatile intermediates for introducing amines, thiols, or other functional groups .
Table 2: Reactivity Comparison in Pd-Catalyzed Couplings
Compound Type Reaction Partner Yield (%) Key Findings
1-Bromo-3-(trifluoromethoxy)benzene Imidazo[1,2-a]pyridine 90–91 High yield due to meta-substituent electronic effects
1-Bromo-2-(trifluoromethoxy)benzene 1,2-Dimethylimidazole 69–89 Steric hindrance at ortho position reduces yield slightly
1-Bromo-4-(trifluoromethoxy)benzene Benzothiophene 84–93 Para-substitution enhances reactivity
  • Chlorinated Analogs : Chloro-substituted trifluoromethoxybenzenes (e.g., the target compound) are less reactive in couplings than bromo analogs but are preferred for stability in certain applications .
  • Chloromethyl Group Utility : The -CH2Cl group in the target compound allows for post-functionalization, such as quaternization or cross-coupling, which is absent in simpler chloro-/bromo-benzenes .

Biological Activity

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene, with the CAS number 1373864-66-4, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the trifluoromethoxy and chloromethyl groups, suggest a range of possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClF4O, and it possesses a molecular weight of 232.6 g/mol. The presence of electronegative fluorine atoms contributes to its lipophilicity and potential bioactivity.

PropertyValue
Molecular FormulaC9H7ClF4O
Molecular Weight232.6 g/mol
CAS Number1373864-66-4
Melting PointNot available
SolubilityNot extensively studied

The biological activity of this compound may be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethoxy group can enhance the compound's hydrophobic character, facilitating membrane penetration and interaction with intracellular targets. Additionally, the chloromethyl group may participate in nucleophilic substitution reactions, potentially leading to the formation of more reactive intermediates.

Biological Activity

Research indicates that fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts. For this compound, preliminary studies suggest potential activities in:

  • Antimicrobial Activity : Fluorinated compounds have been shown to possess antibacterial properties. The structural features of this compound may contribute to its efficacy against various bacterial strains.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve the disruption of cellular processes or induction of apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study investigating a series of chloromethylated fluorobenzenes found that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the importance of the trifluoromethoxy group in enhancing the lipophilicity and biological activity of the compounds tested .
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain fluorinated benzene derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved the inhibition of key enzymes involved in cell proliferation .

Comparative Analysis

A comparison with structurally related compounds illustrates the influence of specific functional groups on biological activity:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateSignificant
1-Fluoro-2-methyl-3-trifluoromethoxybenzeneLowModerate
1-Chloro-2-fluoro-3-methoxybenzeneHighLow

Q & A

Q. What are the optimal synthetic routes for 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene?

The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

  • Nitration : Initial nitration of a trifluoromethoxy-substituted benzene precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
  • Chloromethylation : Introduction of the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution, using reagents like chloromethyl methyl ether (MOM-Cl) in the presence of Lewis acids (e.g., AlCl₃) .
  • Fluorination : Selective fluorination using agents such as Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) . Key Considerations : Reaction order and temperature control are critical to avoid side reactions (e.g., over-nitration or dehalogenation) .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR Spectroscopy :
  • ¹⁹F NMR identifies fluorine environments (e.g., trifluoromethoxy vs. fluoro substituents) .
  • ¹H NMR resolves chloromethyl (-CH₂Cl) and aromatic proton splitting patterns, with coupling constants indicating substituent positions .
    • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or CF₃O groups) .
    • X-ray Crystallography : Resolves regiochemistry and steric effects in crystalline derivatives .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing (-I effect), which:

  • Deactivates the benzene ring , reducing electrophilic substitution but enhancing meta-directing behavior .
  • Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) at the chloromethyl site due to increased electrophilicity .
  • Impacts Suzuki-Miyaura coupling : The -OCF₃ group stabilizes transient intermediates (e.g., arylpalladium complexes) but may require bulky ligands (e.g., SPhos) to mitigate steric hindrance .

Q. How to resolve contradictions in reaction yield data under varying conditions?

Systematic analysis involves:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via in situ techniques (e.g., FTIR or Raman spectroscopy) to detect intermediates or side products .
  • Computational Modeling : DFT calculations predict activation barriers for competing pathways (e.g., SN2 vs. radical mechanisms for chloromethylation) . Example : Conflicting yields in fluorination steps may arise from solvent polarity effects—aprotic solvents (e.g., DMF) improve Selectfluor™ reactivity compared to protic media .

Q. What strategies mitigate steric hindrance during functionalization?

  • Ligand Design : Use sterically hindered ligands (e.g., BrettPhos in Pd-catalyzed couplings) to shield reactive sites .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency under high pressure/temperature, reducing steric limitations .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) during multi-step syntheses .

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